molecular formula C19H15F4N3O4 B2792566 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide CAS No. 1286704-51-5

2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2792566
CAS RN: 1286704-51-5
M. Wt: 425.34
InChI Key: LQZZEMXPRKGLLX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxole, imidazolidinone, and a trifluoromethyl group. The benzo[d][1,3]dioxole group is a common motif in many natural products and pharmaceuticals . The imidazolidinone group is a type of heterocycle that is often found in pharmaceuticals and other biologically active compounds. The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug-like molecules.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzo[d][1,3]dioxole could be synthesized from a catechol derivative through a methylenation reaction . The imidazolidinone could be introduced through a cyclization reaction involving a suitable diamine and a di-keto compound. The trifluoromethyl group could be introduced through various methods such as direct fluorination or via a trifluoromethylating reagent .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the dioxole ring could potentially introduce some rigidity into the molecule, which could have implications for its binding to biological targets. The imidazolidinone and trifluoromethyl groups could also participate in various types of non-covalent interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the imidazolidinone group could participate in condensation reactions or act as a nucleophile in substitution reactions. The trifluoromethyl group is generally quite stable but could potentially undergo reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present in it. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility. The imidazolidinone group could participate in hydrogen bonding, which could also affect the compound’s solubility and its interactions with biological targets .

Future Directions

Further studies could be conducted to synthesize this compound and evaluate its biological activity. This could involve in vitro testing against a panel of biological targets, followed by in vivo testing in suitable animal models. Additionally, the compound’s physical-chemical properties and safety profile could be further evaluated through additional experimental studies .

properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4N3O4/c20-14-3-1-11(7-13(14)19(21,22)23)24-17(27)9-25-5-6-26(18(25)28)12-2-4-15-16(8-12)30-10-29-15/h1-4,7-8H,5-6,9-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZZEMXPRKGLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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